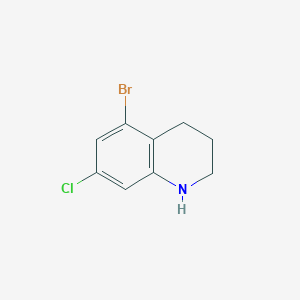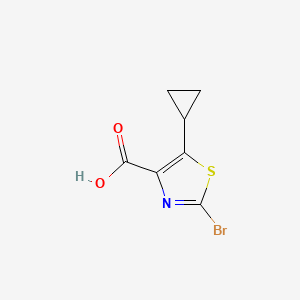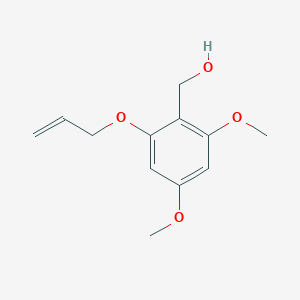
2-(烯丙氧基)-4,6-二甲氧基苯甲醇
描述
2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol is an organic compound characterized by the presence of an allyloxy group and two methoxy groups attached to a benzyl alcohol structure
科学研究应用
2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that allyloxy compounds can undergo reactions such as epoxidation . This suggests that the compound may interact with enzymes involved in oxidation reactions, such as cytochrome P450 enzymes .
Mode of Action
Based on the properties of allyloxy compounds, it can be hypothesized that the compound may undergo oxidation reactions, potentially leading to the formation of epoxides . These epoxides can further react with nucleophilic sites in biological molecules, leading to various downstream effects .
Biochemical Pathways
It is known that the metabolism of allylic alcohols involves oxidation reactions, potentially leading to the formation of epoxides . These reactions are part of the broader alcohol metabolism pathway, which involves enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase .
Pharmacokinetics
It is known that alcohol molecules are generally well-absorbed in the body and can distribute in both aqueous and lipid environments due to their amphiphilic nature . The metabolism of alcohol involves oxidation reactions, potentially leading to the formation of epoxides . The excretion of alcohol and its metabolites typically occurs through the kidneys .
Result of Action
It is known that the oxidation of allylic alcohols can lead to the formation of epoxides . These epoxides can react with nucleophilic sites in biological molecules, potentially leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol. For instance, the presence of other substances that can induce or inhibit the enzymes involved in alcohol metabolism can affect the compound’s action . Additionally, factors such as pH and temperature can influence the stability of the compound and its metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol typically involves the reaction of 4,6-dimethoxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for 2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Allyloxy)-4,6-dimethoxybenzaldehyde or 2-(Allyloxy)-4,6-dimethoxybenzoic acid.
Reduction: Formation of 2-(Allyloxy)-4,6-dimethoxybenzyl alkane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
4,6-Dimethoxybenzyl Alcohol: Lacks the allyloxy group, resulting in different chemical properties and reactivity.
2-(Allyloxy)-4-methoxybenzyl Alcohol: Similar structure but with one less methoxy group, affecting its chemical behavior.
2-(Allyloxy)-4,6-dimethoxybenzaldehyde: An oxidized form of the compound, with different reactivity and applications.
Uniqueness
2-(Allyloxy)-4,6-dimethoxybenzyl Alcohol is unique due to the presence of both allyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
(2,4-dimethoxy-6-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-16-12-7-9(14-2)6-11(15-3)10(12)8-13/h4,6-7,13H,1,5,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHAXISKUVMLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OCC=C)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219954 | |
| Record name | Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820712-30-8 | |
| Record name | Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820712-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,4-dimethoxy-6-(2-propen-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


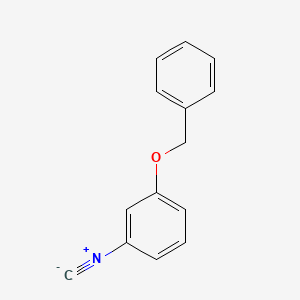
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)

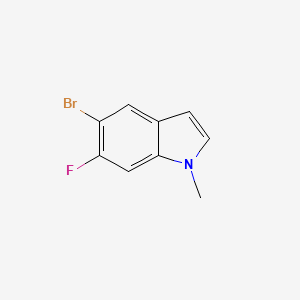
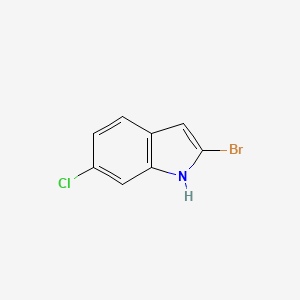
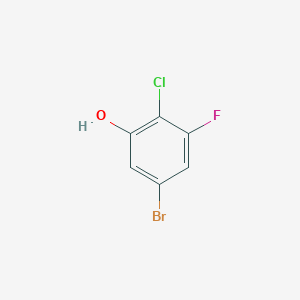
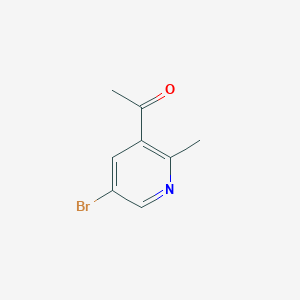
![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)


![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)
![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
